molecular formula C22H24FN3O4S B2862835 N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide CAS No. 1030090-03-9

N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide

Cat. No.: B2862835
CAS No.: 1030090-03-9
M. Wt: 445.51
InChI Key: LVNCEKVERDZXIB-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzo[e][1,2,4]thiadiazine core. Key structural attributes include:

  • 1,1-Dioxido-3-oxo-thiadiazine ring: The sulfone (dioxido) and ketone (oxo) groups enhance electronic stability and influence intermolecular interactions .
  • Cyclohexylacetamide side chain: The cyclohexyl group may improve metabolic stability and membrane permeability compared to simpler alkyl chains.

This compound belongs to a class of biologically relevant heterocycles, with structural analogs investigated for anticonvulsant, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

N-cyclohexyl-2-[2-(3-fluoro-4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-15-11-12-17(13-18(15)23)26-22(28)25(14-21(27)24-16-7-3-2-4-8-16)19-9-5-6-10-20(19)31(26,29)30/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNCEKVERDZXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[e][1,2,4]thiadiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro and methylphenyl groups: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the cyclohexyl group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Class Core Heterocycle Substituents Key Modifications Reference
Target Compound Benzo[e][1,2,4]thiadiazine-1,1-dioxide 3-Fluoro-4-methylphenyl, cyclohexyl Sulfone, oxo, fluorinated aryl
Benzoxazine-oxadiazole hybrids Benzo[b][1,4]oxazin + 1,2,4-oxadiazole Substituted phenyl, methyl ester Oxadiazole ring, ester linkage
Quinazolinone-thiazolidinones Quinazolin-4-one + thiazolidinone Phenyl, thioglycolic acid derivatives Thioacetamide, sulfur bridges
Pyrazolobenzothiazines Pyrazolo[4,3-c][1,2]benzothiazine 2-Fluorobenzyl, dimethyl groups Sulfone, fluorinated benzyl
Benzothiazine-acetamides 3-Oxo-2,3-dihydro-1,4-benzothiazine Unsubstituted phenyl, acetamide Non-fluorinated, simpler acetamide

Key Observations :

  • The target compound’s sulfonated thiadiazine core distinguishes it from benzoxazines (oxygen-based) and thiazolidinones (sulfur-containing five-membered rings) .
  • The 3-fluoro-4-methylphenyl group provides steric and electronic effects absent in non-halogenated analogs like those in .

Key Observations :

  • Thiadiazine derivatives often employ ZnCl₂ or similar catalysts for cyclization, as seen in thiazolidinone preparations .

Table 3: Reported Bioactivities of Structural Analogs

Compound Class Biological Activity IC₅₀/EC₅₀ (μM) Mechanism Insights Reference
Target Compound Not reported Potential anticonvulsant/antimicrobial
Benzoxazine-oxadiazole hybrids Antimicrobial (Gram-positive bacteria) 12–25 Membrane disruption
Quinazolinone-thiazolidinones Anticonvulsant (MES model) 30–45 GABA modulation
Pyrazolobenzothiazines Anti-inflammatory (COX-2 inhibition) 8–15 COX-2 selective binding
Benzothiazine-acetamides Anticancer (HeLa cells) 18–32 Apoptosis induction

Key Observations :

  • Sulfone groups (1,1-dioxido) may improve metabolic stability compared to non-sulfonated thiadiazines .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound Class Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Stability
Target Compound ~443.45 3.2 <0.1 (DMSO) Stable to hydrolysis, oxidation
Benzoxazine-oxadiazole hybrids 350–400 2.5–3.0 0.5–1.0 (EtOH) Sensitive to ester hydrolysis
Quinazolinone-thiazolidinones 380–420 2.8–3.5 <0.1 (DMSO) Photodegradation observed
Pyrazolobenzothiazines 400–450 3.5–4.0 <0.05 (DMSO) High thermal stability

Key Observations :

  • The target compound’s higher molecular weight and lipophilicity (LogP ~3.2) align with trends in CNS-active drugs .
  • Low aqueous solubility is common across analogs, necessitating formulation strategies like nanoparticle delivery .

Biological Activity

N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H24FN3O4S
  • Molecular Weight : 445.5 g/mol
  • CAS Number : 1030090-03-9

The structure features a cyclohexyl group, a fluorinated phenyl moiety, and a benzo[e][1,2,4]thiadiazine core, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The following sections detail specific activities associated with this compound.

1. Anticancer Activity

Recent studies have shown that derivatives of thiadiazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds structurally related to our compound have demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines . This suggests that this compound may also possess similar or enhanced anticancer properties.

The mechanism through which these compounds exert their anticancer effects often involves:

  • Induction of apoptosis in cancer cells.
  • Interaction with specific proteins such as Bcl-2 through hydrophobic contacts .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

StudyCompoundActivityFindings
Study 1Thiazole derivativesAnticancerShowed significant cytotoxicity against multiple cancer cell lines with promising IC50 values.
Study 2Similar thiazole compoundsAntibacterialDemonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Pharmacological Implications

Given its structure and the biological activities observed in similar compounds, this compound could be explored further for:

  • Development as an anticancer agent.
  • Potential use in treating bacterial infections.

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